molecular formula C18H15NO3S B10757583 (R)-(+) 5(9BH)-Oxo-9B-phenyl-2,3-dihydrothiazolo[2,3-A]isoindol-3-carboxylic acid methyl ester

(R)-(+) 5(9BH)-Oxo-9B-phenyl-2,3-dihydrothiazolo[2,3-A]isoindol-3-carboxylic acid methyl ester

Cat. No.: B10757583
M. Wt: 325.4 g/mol
InChI Key: JYIHODAXBBPFQF-MAUKXSAKSA-N
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Description

®-(+) 5(9BH)-OXO-9B-PHENYL-2,3-DIHYDROTHIAZOLO[2,3-A]ISOINDOL-3-CARBOXYLIC ACID METHYL ESTER is a complex organic compound belonging to the class of alpha amino acid esters . This compound is characterized by its unique structure, which includes a thiazoloisoindole core, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of ®-(+) 5(9BH)-OXO-9B-PHENYL-2,3-DIHYDROTHIAZOLO[2,3-A]ISOINDOL-3-CARBOXYLIC ACID METHYL ESTER involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield . Industrial production methods may involve optimization of these steps to achieve large-scale synthesis with high purity and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the ester or phenyl groups.

Scientific Research Applications

®-(+) 5(9BH)-OXO-9B-PHENYL-2,3-DIHYDROTHIAZOLO[2,3-A]ISOINDOL-3-CARBOXYLIC ACID METHYL ESTER has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which ®-(+) 5(9BH)-OXO-9B-PHENYL-2,3-DIHYDROTHIAZOLO[2,3-A]ISOINDOL-3-CARBOXYLIC ACID METHYL ESTER exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Compared to other similar compounds, ®-(+) 5(9BH)-OXO-9B-PHENYL-2,3-DIHYDROTHIAZOLO[2,3-A]ISOINDOL-3-CARBOXYLIC ACID METHYL ESTER stands out due to its unique thiazoloisoindole core and the specific stereochemistry of the ®-(+) enantiomer. Similar compounds include other alpha amino acid esters and thiazoloisoindole derivatives, but they may differ in their biological activity, chemical reactivity, and applications .

Properties

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

methyl (3R,9bR)-5-oxo-9b-phenyl-2,3-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate

InChI

InChI=1S/C18H15NO3S/c1-22-17(21)15-11-23-18(12-7-3-2-4-8-12)14-10-6-5-9-13(14)16(20)19(15)18/h2-10,15H,11H2,1H3/t15-,18+/m0/s1

InChI Key

JYIHODAXBBPFQF-MAUKXSAKSA-N

Isomeric SMILES

COC(=O)[C@@H]1CS[C@]2(N1C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

COC(=O)C1CSC2(N1C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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